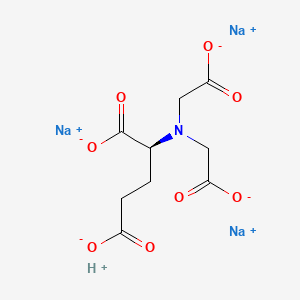

Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate

Description

Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate (CAS: 51981-21-6), commonly referred to as GLDA in its tetrasodium form, is a biodegradable chelating agent derived from L-glutamic acid, a naturally occurring amino acid. While the evidence primarily discusses the tetrasodium salt (Na₄GLDA), the trisodium variant shares structural similarities, differing only in sodium ion stoichiometry. GLDA is synthesized from monosodium glutamate (MSG), a fermentation product, making it a sustainable alternative to traditional chelators .

Properties

CAS No. |

63998-93-6 |

|---|---|

Molecular Formula |

C9H10NNa3O8 |

Molecular Weight |

329.15 g/mol |

IUPAC Name |

trisodium;(2S)-2-[bis(carboxylatomethyl)amino]pentanedioate;hydron |

InChI |

InChI=1S/C9H13NO8.3Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;/q;3*+1/p-3/t5-;;;/m0.../s1 |

InChI Key |

DIGMEYCLSQUNNC-BHRFRFAJSA-K |

Isomeric SMILES |

[H+].C(CC(=O)[O-])[C@@H](C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |

Canonical SMILES |

[H+].C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Reaction of Monosodium Glutamate with Monochloroacetic Acid

One industrially relevant method involves the reaction of neutralized monosodium glutamate with neutralized monochloroacetic acid. This process is conducted under controlled conditions to produce trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate with sodium chloride as a by-product. The reaction proceeds as follows:

- Neutralization of monosodium glutamate and monochloroacetic acid separately.

- Mixing and reaction under controlled temperature and pH.

- Filtration and purification to isolate the trisodium salt.

This method is favored for its simplicity and scalability, allowing for continuous processing and relatively low impurity levels.

Strecker Synthesis and Cyanomethylation Routes

Although more commonly applied to related compounds such as trisodium α-DL-alanine diacetate, the Strecker synthesis approach provides insights into analogous preparation strategies:

- Starting from L-glutamic acid or its derivatives.

- Double cyanomethylation using formaldehyde (methanal) and hydrogen cyanide.

- Hydrolysis of intermediate nitriles to yield the trisodium salt.

- Acidification and purification steps to achieve high purity.

This method emphasizes:

- High space-time yields.

- Low pressure and temperature conditions.

- Minimization of impurities such as nitrilotriacetic acid (NTA), which is carcinogenic.

- Use of inexpensive raw materials and avoidance of complex isolation steps.

Variants include the use of iminodiacetonitrile or iminodiacetic acid intermediates, reacting with hydrogen cyanide and aldehydes under controlled pH to form the desired product with yields around 70-90% and low NTA content (0.07-0.1%).

Reaction of L-Glutamic Acid with Sodium Cyanate in the Presence of Lithium Compounds

A patented process for related glutamic acid derivatives involves:

- Reacting L-glutamic acid with sodium cyanate in aqueous medium.

- Presence of lithium compounds (e.g., lithium hydroxide monohydrate, lithium acetate) to improve purity and reduce degradation impurities.

- Stirring at moderate temperatures (20-60°C) for 24 hours.

- Acidification to pH 0-3 to precipitate the product.

- Filtration, washing, and drying to obtain high-purity this compound.

This method achieves:

Ethoxylation and Oxidation Route (Less Common)

Another less common method involves:

- Ethoxylation of alanine with ethylene oxide to form bis-hydroxyethylaminoalanine.

- Oxidation with Raney copper under pressure at elevated temperatures (~190°C).

- Conversion to the trisodium salt.

This method yields over 90% but is less attractive due to harsh conditions and higher impurity levels.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reactants | Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|---|

| Reaction of monosodium glutamate with monochloroacetic acid | Neutralized monosodium glutamate, neutralized monochloroacetic acid | Controlled pH and temperature | Not specified | High | Simple, scalable, by-product NaCl |

| Strecker synthesis and cyanomethylation | L-glutamic acid, formaldehyde, HCN | Mild temperature, pH control | 70-90 | High | Low NTA impurity, continuous process |

| Sodium cyanate reaction with lithium compounds | L-glutamic acid, sodium cyanate, lithium hydroxide/acetate | 20-60°C, 24 h, aqueous medium | 87-92 | >99.8% | High purity, low by-products, patented |

| Ethoxylation and oxidation | Alanine, ethylene oxide, Raney copper | 190°C, pressure | >90 | Moderate | Harsh conditions, less attractive |

Research Findings and Notes

- The reaction of monosodium glutamate with monochloroacetic acid is widely used industrially due to its straightforward process and manageable by-products.

- Strecker synthesis-based methods provide a route with good yields and low impurity profiles but require careful control of cyanide and formaldehyde reagents.

- The lithium-assisted sodium cyanate reaction offers superior purity and yield, with the advantage of reducing degradation impurities that complicate purification in other methods.

- The ethoxylation-oxidation route, while yielding high amounts, involves more severe reaction conditions and is less favored for large-scale production.

- Analytical methods such as reverse-phase HPLC with acetonitrile-water-phosphoric acid mobile phases are used to monitor product purity and separate impurities.

Chemical Reactions Analysis

Types of Reactions

Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as calcium and magnesium.

Substitution: Can participate in substitution reactions where its carboxylate groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts (e.g., calcium chloride, magnesium sulfate) and acids (e.g., hydrochloric acid) under controlled pH and temperature conditions .

Major Products

The major products formed from these reactions are typically metal complexes, which are used in various applications such as water treatment and detergents .

Scientific Research Applications

Analytical Chemistry

Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate is extensively used in high-performance liquid chromatography (HPLC) for the separation and analysis of various compounds.

- HPLC Methodology:

- The compound can be analyzed using a reverse phase HPLC method.

- The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry applications, phosphoric acid is replaced with formic acid.

- This method is scalable and suitable for isolating impurities in preparative separations as well as pharmacokinetic studies .

Pharmaceutical Applications

The compound has been investigated for its potential use in drug formulation and delivery systems due to its ability to enhance solubility and stability.

- Drug Delivery Systems:

Biochemical Research

In biochemical studies, this compound serves as a buffer and stabilizing agent.

- Buffering Capacity:

- The compound's ability to maintain pH stability makes it valuable in enzyme assays and other biochemical reactions where pH fluctuations can affect outcomes.

Environmental Applications

This compound has been explored for its use in environmental remediation.

- Chelating Agent:

Data Tables

| Application Area | Description | Benefits |

|---|---|---|

| Analytical Chemistry | HPLC analysis for separation and identification of compounds | High scalability and sensitivity |

| Pharmaceutical Formulation | Enhances solubility and stability of drugs | Improved bioavailability |

| Biochemical Research | Acts as a buffer in enzyme assays | Maintains pH stability |

| Environmental Remediation | Binds heavy metals for removal from contaminated water | Reduces environmental toxicity |

Case Studies

-

HPLC Analysis Case Study:

A study demonstrated the effectiveness of this compound in separating complex mixtures using HPLC. The results indicated high resolution and sensitivity, making it suitable for pharmacokinetic studies . -

Pharmaceutical Formulation Study:

Research showed that incorporating this compound into drug formulations significantly enhanced the solubility of poorly soluble drugs, leading to improved therapeutic efficacy . -

Environmental Impact Study:

A case study highlighted the use of this compound as a chelating agent in treating industrial wastewater contaminated with heavy metals. The compound effectively reduced metal concentrations below regulatory limits, demonstrating its potential for environmental cleanup .

Mechanism of Action

The mechanism of action of trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate involves its ability to chelate metal ions. The compound’s carboxylate groups bind to metal ions, forming stable, water-soluble complexes. This chelation process prevents metal ions from participating in unwanted reactions, thereby stabilizing the solution .

Comparison with Similar Compounds

Chemical Properties :

- Molecular formula: C₉H₉NNa₄O₈ (tetrasodium form)

- Molecular weight: 351.13 g/mol

- pH (1% solution): 11.0–12.0

- Solubility: Fully water-soluble .

Applications :

GLDA is utilized in textiles for dye fixation , water treatment for scale inhibition , detergents for metal ion sequestration , and agriculture as a feed additive . Its biodegradability (>60% in 28 days) and absence of phosphorus make it environmentally preferable .

Comparison with Similar Compounds

Chelating Strength and Stability

The chelating capacity of GLDA is quantified by its complex formation constant (log K). Key comparisons include:

| Compound | Abbreviation | Log K (Ca²⁺) | Log K (Fe³⁺) | Biodegradability |

|---|---|---|---|---|

| GLDA (Tetrasodium) | GLDA | 5.2 | 12.5 | High (>60%) |

| Ethylenediaminetetraacetic Acid | EDTA | 10.7 | 25.1 | Low (<1%) |

| Methylglycine Diacetic Acid | MGDA | 7.0 | 14.3 | High (>70%) |

| Nitrilotriacetic Acid | NTA | 6.4 | 15.9 | Moderate (~50%) |

| Iminodisuccinic Acid | IDS | 5.2 | 10.8 | High (>80%) |

Biological Activity

Trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate, commonly referred to as trisodium glutamate diacetate, is a compound with notable biological activity primarily recognized for its chelating properties. This article synthesizes findings from various studies to elucidate its biological effects, mechanisms of action, and potential applications.

- Common Name : this compound

- CAS Number : 63998-93-6

- Molecular Formula : C₉H₁₀NNa₃O₈

- Molecular Weight : 329.15 g/mol

This compound functions primarily as a chelating agent , binding metal ions and facilitating their excretion from biological systems. This property is essential in various applications, particularly in pharmaceuticals and cosmetics where metal ion stability is crucial.

Chelation Mechanism

- It forms stable complexes with metal ions, which can prevent toxic accumulation in biological systems.

- By chelating metals, it can modulate enzymatic activities that depend on metal cofactors.

1. Toxicological Studies

Recent studies have examined the safety profile of trisodium glutamate diacetate through animal models. Notably:

- In a developmental toxicity study on Wistar Han rats, no significant adverse effects were observed at doses up to 300 mg/kg body weight per day during gestation, indicating a favorable safety profile for maternal and fetal health .

- The no-observed-adverse-effect level (NOAEL) was established at 75 mg/kg body weight per day for maternal toxicity and at least 300 mg/kg for developmental toxicity .

2. Effects on Blood Parameters

Research has indicated alterations in hematological parameters following exposure:

- An increase in red blood cell count was noted along with changes in mean corpuscular volume and hemoglobin levels across different dosage groups .

- These findings suggest potential impacts on erythropoiesis, warranting further investigation into the compound's effects on blood physiology.

Pharmaceuticals

This compound is utilized in formulations requiring metal ion stabilization. Its chelating properties are beneficial in:

- Reducing metal-induced toxicity.

- Enhancing the solubility of certain drugs.

Cosmetics

As a chelating agent, it plays a role in cosmetic formulations by:

- Preventing metal ion-induced degradation of active ingredients.

- Enhancing product stability and efficacy.

Study on Chelating Efficacy

A comparative study assessed the chelation efficiency of this compound against other common chelators like EDTA. The results indicated that while EDTA is effective, trisodium glutamate diacetate demonstrates comparable efficacy with potentially lower toxicity profiles .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic methods for producing high-purity trisodium hydrogen N,N-bis(carboxylatomethyl)-L-glutamate, and how can purity be validated?

- Methodological Answer : Synthesis involves carboxylmethylation of L-glutamic acid with chloroacetic acid under alkaline conditions (pH 10–12), followed by neutralization with sodium hydroxide. Key steps include stoichiometric control to avoid over-alkylation and purification via recrystallization. Validate purity using ion chromatography (Na⁺ content) and ¹H/¹³C NMR to confirm structural integrity. HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid/acetonitrile) detects impurities (<2%) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Peaks at 1600 cm⁻¹ (carboxylate) and 3300 cm⁻¹ (amine).

- ¹³C NMR : Signals at δ 175 ppm (carboxymethyl carbons) and δ 55 ppm (glutamate backbone).

- ESI-MS : Molecular ion [M-3Na]³⁻ at m/z 315.2.

Pair with elemental analysis (C: 29.1%, N: 3.8%) for stoichiometric validation .

Q. What are the stability criteria for aqueous solutions of this compound during storage?

- Methodological Answer : Store at 4°C in amber vials (pH 9–10.5 adjusted with NaOH). Monitor stability monthly via:

- pH drift : >0.5 units indicates decomposition.

- UV-Vis : Absorbance at 220 nm (carboxylate π→π* transitions).

Accelerated aging tests (40°C, 6 months) show <5% degradation under optimal conditions .

Advanced Research Questions

Q. How does pH influence the metal chelation efficiency of this compound compared to tetrasodium GLDA?

- Methodological Answer :

- Experimental Design : Batch sorption studies with Pb²⁺/Cu²⁺ at pH 4–8 (0.01 M CaCl₂ background).

- Analysis : ICP-OES quantifies residual metals; ligand efficiency calculated as .

- Findings : At pH 6, trisodium form achieves 85% Pb²⁺ removal (vs. 92% for tetrasodium GLDA) but exhibits faster biodegradation (DT₅₀ 15 days vs. 28 days) .

Q. What strategies resolve contradictions in reported biodegradation rates of this compound?

- Methodological Answer : Standardize testing using OECD 301B (30 mg/L DOC, activated sludge). Control variables:

- Microbial source : Municipal wastewater vs. soil consortia.

- Redox conditions : Aerobic (78–92% mineralization in 28 days) vs. anaerobic (45–60%).

Data normalization to sodium acetate references reduces variability .

Q. How can competitive ligand exchange-adsorptive cathodic stripping voltammetry (CLE-AdCSV) determine stability constants for metal complexes?

- Methodological Answer :

- Setup : Hg-film electrode, 0.1 M KNO₃ electrolyte, EDTA as competitor.

- Titration : Incremental ligand addition, measure peak current at -0.3 V (vs. Ag/AgCl).

- Analysis : Gerringa’s linearization yields log = 12.5 ± 0.3 for Cu²⁺ at pH 8.0 .

Q. What mechanistic insights explain pH-dependent selectivity for trivalent vs. divalent metals?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.